7-Methyl-7H-pyrrolo[2,3-b]pyridine
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Overview
Description
7-Methyl-7H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a methyl group attached to the seventh position of the pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-acylethynylpyrroles with propargylamine in the presence of a catalyst can yield the desired compound . Another method involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl(bromo)acetylenes on solid alumina at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of halogenated pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
7-Methyl-7H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for the treatment of various cancers and other diseases .
Comparison with Similar Compounds
7H-pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory activity.
5H-pyrrolo[2,3-b]pyrazine: Exhibits antimicrobial and antiviral activities.
6H-pyrrolo[3,4-b]pyrazine: Shows potential as an anti-inflammatory agent.
Uniqueness: 7-Methyl-7H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of a methyl group at the seventh position, which can influence its biological activity and chemical reactivity . This distinct structure allows it to interact with different molecular targets and exhibit a range of biological activities .
Biological Activity
7-Methyl-7H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its unique pyrrolo structure, which contributes to its interaction with various biological targets. Its derivatives have shown promising results in several studies, particularly as inhibitors of key enzymes involved in cellular signaling and proliferation.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in various signaling pathways related to cell growth and differentiation. Studies have reported IC50 values in the nanomolar range for FGFR inhibition, indicating potent activity against cancers associated with FGFR dysregulation .
- Kinase Inhibition : It has been shown to inhibit kinases such as focal adhesion kinase (FAK), which is implicated in tumor progression. The inhibition of FAK has been linked to reduced proliferation in cancer cell lines such as U-87MG and A-549 .
Biological Activity Overview
Activity | Target | IC50 Value | Cell Lines Tested |
---|---|---|---|
FGFR Inhibition | FGFR1, FGFR2, FGFR3 | Nanomolar | Various cancer cell lines |
FAK Inhibition | FAK | Low micromolar | U-87MG, A-549, MDA-MB-231 |
Antiviral Activity | Zika Virus | >90% protection | Vero cells |
Antiproliferative | Multiple cancer types | Varies | HeLa, A549, MDA-MB-231 |
Case Studies and Research Findings
- FGFR Inhibition : A study demonstrated that this compound derivatives effectively inhibited FGFR signaling pathways. The compounds exhibited strong binding affinity and were able to induce apoptosis in cancer cells through this mechanism .
- Antiviral Properties : The compound has shown promise as an antiviral agent against flaviviruses like Zika and dengue. Research indicated that certain derivatives displayed significant antiviral activity with the ability to inhibit viral replication effectively .
- Antiproliferative Effects : In a series of tests against various cancer cell lines, this compound derivatives demonstrated improved antiproliferative activity compared to other compounds in the pyridine family. The presence of specific functional groups was correlated with lower IC50 values, enhancing their effectiveness against tumor cells .
Properties
CAS No. |
3349-85-7 |
---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
7-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H8N2/c1-10-6-2-3-7-4-5-9-8(7)10/h2-6H,1H3 |
InChI Key |
PHJOTIQZLMJWOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C2C1=NC=C2 |
Origin of Product |
United States |
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